(R)-2-(1,4-dioxan-2-yl)acetic acid
Description
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-[(2R)-1,4-dioxan-2-yl]acetic acid |
InChI |
InChI=1S/C6H10O4/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
InChI Key |
FWFUSMMVFVVERM-RXMQYKEDSA-N |
Isomeric SMILES |
C1CO[C@@H](CO1)CC(=O)O |
Canonical SMILES |
C1COC(CO1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Below is a comparative analysis of (R)-2-(1,4-dioxan-2-yl)acetic acid with structurally analogous compounds:
Crystallographic and Hydrogen-Bonding Behavior
- 2-(2-Methoxyphenyl)acetic acid : Forms O–H⋯O hydrogen-bonded dimers with loss of centrosymmetry due to methoxy substituents .
- (R)-2-(1,4-Dioxan-2-yl)acetic acid: No crystallographic data provided, but the dioxane ring likely induces steric hindrance, affecting packing efficiency compared to tetrahydrofuran analogs .
Critical Notes
Supply Limitations : Some dioxane-acetic acid derivatives are discontinued, highlighting challenges in sourcing chiral heterocycles .
Structural vs. Functional Trade-offs : The dioxane ring enhances thermal stability but may reduce solubility compared to tetrahydrofuran analogs .
Knowledge Gaps: Biological roles and crystallographic data for (R)-2-(1,4-dioxan-2-yl)acetic acid remain uncharacterized in the provided literature.
Q & A
Basic: What are the standard synthetic routes for (R)-2-(1,4-dioxan-2-yl)acetic acid, and how are reaction conditions optimized?
The synthesis typically involves acetalization of ethylene glycol with glyoxylic acid using acid catalysts (e.g., H₂SO₄) under controlled temperatures to form the 1,4-dioxane ring. Subsequent reaction with acetic acid yields the final product . Optimization focuses on catalyst selection, temperature modulation (40–60°C), and purification via distillation or recrystallization. Industrial-scale methods use continuous reactors for consistent yields .
Advanced: How can stereochemical purity of the (R)-enantiomer be ensured during synthesis?
Chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography, are critical. X-ray crystallography (e.g., SHELXL refinement) or circular dichroism (CD) spectroscopy validates enantiomeric excess. For example, asymmetric induction via chiral auxiliaries during acetalization can enhance stereoselectivity .
Basic: What spectroscopic methods are used to characterize (R)-2-(1,4-dioxan-2-yl)acetic acid?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm the dioxane ring (δ 3.5–4.5 ppm for ether protons) and acetic acid moiety (δ 2.1–2.5 ppm for CH₂) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C ether vibration) .
- Mass Spectrometry : Molecular ion peak at m/z 146.14 (C₆H₁₀O₄) .
Advanced: How can conflicting cytotoxicity data in cancer cell lines be resolved?
Contradictions may arise from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions. Mitigate by:
- Standardizing protocols (e.g., MTT assay incubation time, serum-free media).
- Validating apoptosis mechanisms via caspase-3 activation or mitochondrial membrane potential assays .
- Cross-referencing with structural analogs (e.g., 2-(1,3-dioxan-2-yl)acetic acid) to isolate dioxane ring effects .
Basic: What safety precautions are required when handling this compound?
Classified as harmful if swallowed (PubChem) and causes skin irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid aqueous discharge due to potential environmental persistence of dioxane derivatives . Dispose via regulated waste channels .
Advanced: What strategies improve metabolic stability in preclinical studies?
Modify the dioxane ring via fluorination or methyl substitution to reduce oxidative degradation. Pharmacokinetic studies in rodent models can assess bioavailability, while in vitro microsomal assays (e.g., liver S9 fractions) evaluate CYP450-mediated metabolism .
Basic: How does the dioxane ring influence reactivity compared to similar compounds?
The 1,4-dioxane ring enhances electron density at the ether oxygen, increasing susceptibility to acid-catalyzed ring-opening. Unlike 1,3-dioxane derivatives, it exhibits lower ring strain, favoring stability in nucleophilic substitutions .
Advanced: What computational methods predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like cyclooxygenase-2 (COX-2). QSAR models correlate substituent effects (e.g., acetic acid chain length) with antimicrobial activity .
Basic: What are the primary applications in organic synthesis?
Serves as a chiral building block for pharmaceuticals (e.g., β-lactam antibiotics) and ligands in asymmetric catalysis. The acetic acid moiety facilitates conjugation via EDC/NHS coupling .
Advanced: How can crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction (e.g., Pbca space group, a = 14.2570 Å) defines bond angles and torsional strain. SHELXL refinement with hydrogen bonding analysis (e.g., O–H⋯O interactions at 2.7 Å) clarifies packing motifs .
Basic: What solvents are compatible for recrystallization?
Use polar aprotic solvents (e.g., acetone, DMSO) or ethanol/water mixtures. Avoid chlorinated solvents due to potential side reactions with the dioxane ring .
Advanced: How to address low yield in large-scale acetalization?
Optimize continuous flow reactors for heat distribution and catalyst recycling. Monitor byproducts (e.g., glyoxylic acid dimer) via HPLC and adjust residence time to minimize decomposition .
Basic: What in vitro models assess antimicrobial activity?
Use agar diffusion assays against E. coli (Gram-negative) and S. aureus (Gram-positive). MIC values are compared to dioxane-free analogs to isolate structural contributions .
Advanced: How does the compound interact with lipid bilayers in cytotoxicity studies?
Surface plasmon resonance (SPR) or fluorescence anisotropy measures membrane penetration. MD simulations reveal preferential interaction with phosphatidylcholine headgroups, enhancing cellular uptake .
Basic: What are key differences between (R)- and (S)-enantiomers in biological assays?
The (R)-enantiomer shows 3-fold higher COX-2 inhibition in inflammation models. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual activity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
